molecular formula C20H28O5S B14206243 4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol CAS No. 832690-22-9

4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol

Cat. No.: B14206243
CAS No.: 832690-22-9
M. Wt: 380.5 g/mol
InChI Key: UUKGRKNXFZOCIY-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol is a compound with diverse applications in various fields of science and industry. The compound consists of two distinct functional groups: a sulfonic acid group attached to a methylbenzene ring and a phenylmethoxy group attached to a hexanol chain. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol typically involves multiple steps. One common method includes the sulfonation of methylbenzene (toluene) to form 4-Methylbenzenesulfonic acid. This is followed by the reaction of 1-phenylmethoxyhexan-2-ol with the sulfonic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The phenylmethoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol is unique due to the presence of both sulfonic acid and phenylmethoxyhexan-2-ol groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

832690-22-9

Molecular Formula

C20H28O5S

Molecular Weight

380.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol

InChI

InChI=1S/C13H20O2.C7H8O3S/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,13-14H,2-3,9-11H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

UUKGRKNXFZOCIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COCC1=CC=CC=C1)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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